BMS-199945

influenza hemagglutinin fusion inhibitor

BMS-199945 is the benchmark benzamide-based HA fusion inhibitor for in vitro research. With an IC50 of 0.57µM, it offers ~27-fold greater potency than CL-385319 and 2.2-fold over BMS-201160, ensuring robust dose-response windows. Its well-defined group 1 HA (H1, H2, H5) specificity minimizes off-target effects, making it the optimal choice for HTS campaigns and detailed mechanistic studies of viral entry.

Molecular Formula C18H27NO2
Molecular Weight 289.4 g/mol
Cat. No. B1667182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-199945
SynonymsBMS-199945;  BMS 199945;  BMS199945.
Molecular FormulaC18H27NO2
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(=O)NCC2(CCCC(C2)(C)C)C
InChIInChI=1S/C18H27NO2/c1-13-6-7-15(20)14(10-13)16(21)19-12-18(4)9-5-8-17(2,3)11-18/h6-7,10,20H,5,8-9,11-12H2,1-4H3,(H,19,21)
InChIKeyTWIXURCZKWRQTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-199945: A Potent Influenza Virus Fusion Inhibitor for Antiviral Research


BMS-199945 (CAS 1026926-30-6) is a small molecule influenza virus fusion inhibitor that targets the hemagglutinin (HA) stem region, preventing the low pH-induced conformational change required for viral–host membrane fusion [1]. It belongs to the class of group 1 HA-specific inhibitors and is widely employed as a reference tool compound for in vitro antiviral research [2]. The compound exhibits sub‑micromolar potency in both hemolysis and trypsin protection assays .

Why BMS-199945 Cannot Be Substituted with Other Group 1 HA Inhibitors Without Sacrificing Potency and Interpretability


Despite sharing a common HA‑targeting mechanism with other group 1 fusion inhibitors, BMS‑199945 differs substantially in its quantitative potency, structural scaffold, and in vitro pharmacokinetic liabilities. Direct substitution with compounds such as BMY‑27709, CL‑385319, or even structurally related analogs like BMS‑201160 results in order‑of‑magnitude differences in inhibitory activity [1]. Furthermore, BMS‑199945 is known to exhibit suboptimal in vivo stability, a characteristic that must be considered when selecting tool compounds for cellular versus whole‑animal studies [2]. Procurement decisions that rely on class‑level assumptions risk experimental irreproducibility and flawed dose–response interpretations.

Quantitative Evidence Guide: BMS-199945 Differentiation from Closest Analogs and Alternative HA Inhibitors


BMS-199945 Exhibits 5–14‑Fold Greater Potency Than the Prototype BMY‑27709 in Hemolysis and Trypsin Protection Assays

In head‑to‑head assays conducted under identical experimental conditions, BMS‑199945 demonstrates a 5.3‑ to 14‑fold improvement in potency over the first‑generation compound BMY‑27709. The hemolysis assay IC50 of 0.57 μM for BMS‑199945 compares favorably to the 3–8 μM range reported for BMY‑27709 against the same A/WSN/33 virus [1]. In the trypsin protection assay, BMS‑199945 achieves an IC50 of approximately 1 μM, whereas BMY‑27709 requires concentrations of 50–100 μM to elicit comparable protection [2]. The quantitative difference is directly visualized in SDS‑PAGE gels where 10 μM BMS‑199945 confers nearly complete HA1 protection, while BMY‑27709 at 100 μM remains only partially protective [3].

influenza hemagglutinin fusion inhibitor

BMS-199945 Is Approximately 2‑Fold More Potent Than the Structurally Related Analog BMS‑201160 in Trypsin Protection Assays

Within the BMS benzamide series, BMS‑199945 outperforms its close analog BMS‑201160. In quantitative trypsin protection assays using bromelain‑released HA (BHA) at pH 5.0, BMS‑199945 achieves an IC50 of approximately 1 μM, whereas BMS‑201160 exhibits an IC50 of approximately 2.2 μM . Densitometric analysis of SDS‑PAGE gels confirms that at 2.5 μM, BMS‑199945 protects ~80% of HA1 from tryptic digestion, while BMS‑201160 protects only ~45% [1]. Both compounds share the 2‑hydroxy‑5‑methylbenzamide core; the differential potency likely arises from the distinct cyclohexylmethyl amine substitution pattern in BMS‑199945 [2].

influenza hemagglutinin structure‑activity relationship

BMS-199945 Is 27‑Fold More Potent Than CL‑385319 Against H1N1/H5N1 Viral Entry in Cellular Assays

When cross‑comparing published data against a common baseline (inhibition of influenza A/WSN/33 virus‑induced hemolysis), BMS‑199945 exhibits an IC50 of 0.57 μM , whereas the structurally unrelated fusion inhibitor CL‑385319 demonstrates an IC50 of 27.03 ± 2.54 μM against H5N1 viral entry in MDCK cells [1]. Although the assay systems differ slightly (hemolysis vs. cellular infection), the ~27‑fold potency differential is substantial. CL‑385319 has also been shown to be effective primarily against H1, H2, and H5 subtypes, with weaker activity against H3 , a subtype profile overlapping with that of BMS‑199945.

influenza viral entry cross‑study comparison

BMS-199945 Potency Is Comparable to RO5464466 in Hemolysis Assays, but Its Scaffold Lacks In Vivo‑Optimized Pharmacokinetic Properties

BMS‑199945 and RO5464466 exhibit similar potency in hemolysis assays, with IC50 values of 0.57 μM and 0.29 μM [1], respectively, differing by less than 2‑fold. However, the critical differentiation emerges at the in vivo level: RO5464466 was further optimized to yield RO5487624, which demonstrates oral bioavailability, improved in vivo stability, and protective efficacy in a mouse lethal challenge model [2]. In contrast, BMS‑199945 is reported to possess suboptimal in vivo stability and lacks published oral bioavailability data [3]. This difference makes BMS‑199945 the preferred compound for in vitro mechanistic studies, whereas RO5464466/RO5487624 are more suitable for studies requiring in vivo translation.

influenza pharmacokinetics oral bioavailability

BMS-199945 Demonstrates Clear Target Engagement and Does Not Inhibit Neuraminidase or Block Viral Adsorption, Confirming a Specific Fusion‑Inhibition Mechanism

BMS‑199945 inhibits influenza A/WSN/33 virus‑induced hemolysis of chicken red blood cells with an IC50 of 0.57 μM, a functional assay that directly measures the HA‑mediated membrane fusion step . In contrast to neuraminidase inhibitors (e.g., oseltamivir), BMS‑199945 does not inhibit N1 neuraminidase activity [1], nor does it block the initial adsorption of virus to chicken erythrocytes, as demonstrated by CL‑385319 in analogous assays [2]. Photocrosslinking studies with related benzamide compounds (BMY‑27709, BMS‑199945) have confirmed direct binding to the HA2 stem region, specifically at a cavity adjacent to the fusion peptide that undergoes significant rearrangement during the fusion process [3].

influenza mechanism of action target specificity

Recommended Research Applications for BMS-199945 Based on Quantitative Evidence


In Vitro Mechanistic Studies of Hemagglutinin‑Mediated Membrane Fusion

BMS‑199945 is ideally suited for in vitro experiments designed to elucidate the molecular details of HA conformational change and membrane fusion. Its sub‑micromolar potency (IC50 = 0.57 μM in hemolysis assays) allows for robust inhibition at low concentrations, minimizing off‑target effects . Direct head‑to‑head comparisons with BMY‑27709 and BMS‑201160 confirm that BMS‑199945 is the most potent benzamide‑based tool available for these assays [1]. The compound's specificity for group 1 HA subtypes (H1, H2, H5) ensures that results are not confounded by cross‑reactivity with group 2 HA or other viral proteins [2].

High‑Throughput Screening (HTS) Assay Development and Validation

With an IC50 of 0.57 μM in the hemolysis assay and ~1 μM in the trypsin protection assay , BMS‑199945 serves as an excellent positive control for HTS campaigns targeting HA‑mediated fusion. Its potency is sufficient to generate clear, dose‑dependent signal windows, and its well‑characterized mechanism reduces the likelihood of false‑positive hits arising from non‑specific cytotoxicity. The ~27‑fold potency advantage over CL‑385319 makes BMS‑199945 a more economical choice for large‑scale screening efforts [1].

Structure‑Activity Relationship (SAR) Studies for Next‑Generation Fusion Inhibitors

Medicinal chemistry programs aiming to improve upon the BMS benzamide scaffold benefit from BMS‑199945 as a high‑potency benchmark. Its 2.2‑fold potency advantage over BMS‑201160 provides a clear baseline against which to measure the impact of new chemical modifications . Furthermore, the compound's established binding site in the HA2 stem region [1] makes it a valuable reference for computational docking and molecular dynamics simulations aimed at optimizing inhibitor binding affinity and residence time.

Combination Therapy Studies with Neuraminidase Inhibitors

Because BMS‑199945 targets a distinct step in the viral life cycle (fusion) relative to neuraminidase inhibitors such as oseltamivir (release) , it is an ideal tool for exploring synergistic antiviral combinations. Researchers can use BMS‑199945 to test whether simultaneous blockade of viral entry and egress yields additive or synergistic inhibition in vitro, potentially informing the design of next‑generation combination therapies for drug‑resistant influenza strains [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-199945

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.